

An In-depth Technical Guide to KT185 (CAS 1472640-86-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KT185

Cat. No.: B15579035

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **KT185**, a potent and selective inhibitor of α/β -hydrolase domain-containing protein 6 (ABHD6). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the experimental application and biochemical profile of this compound.

Core Properties and Data

KT185 is a small molecule inhibitor that has demonstrated high potency and selectivity for ABHD6, an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its chemical and physical properties, along with its biological activity, are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Source
CAS Number	1472640-86-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₃₂ H ₃₃ N ₅ O ₂	[1] [2] [3] [4]
Molecular Weight	519.64 g/mol	[2] [3]
Appearance	White to beige powder	[2] [3]
Solubility	DMSO: 20 mg/mL, clear	[2] [3]
Storage Temperature	2-8°C	[2] [3]
Purity	≥98% (HPLC)	[2] [3]

Biological Activity and Selectivity

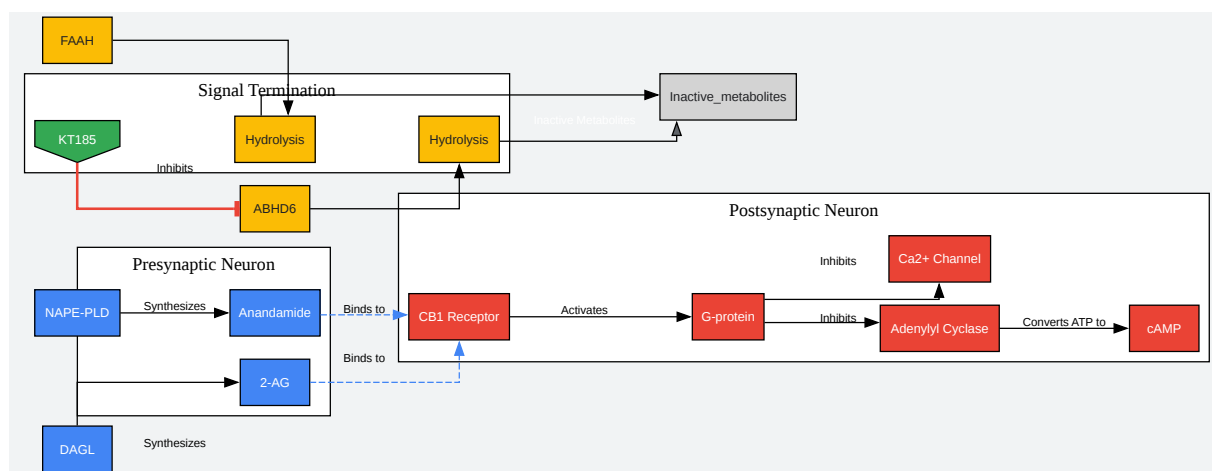
KT185 is a potent inhibitor of ABHD6 and has been shown to be orally bioavailable.[\[1\]](#)[\[2\]](#) It effectively inhibits ABHD6 activity in both the brain and liver of mice.[\[2\]](#)

Parameter	Value	Conditions
IC ₅₀ (ABHD6)	0.21 nM	Competitive activity-based protein profiling assay (Neuro2A membranes)
IC ₅₀ (ABHD6)	13.6 nM	2-AG hydrolysis assay (mouse recombinant enzyme in HEK293T cells) [1]
Selectivity	Selective for ABHD6 over diacylglycerol lipase β (DAGL β) at 1 μ M. [1]	
Off-target Activity	Inhibits lysophospholipase 1 (LYPLA1) and LYPLA2 at 10 μ M. [1]	
In Vivo Efficacy	Inhibits ABHD6 activity in mouse liver at 5-10 mg/kg. [1]	
In Vivo Efficacy	Inhibits ABHD6 activity in mouse brain at ~40 mg/kg. [1]	

Mechanism of Action and Signaling Pathway

KT185 exerts its effects by inhibiting the enzymatic activity of ABHD6. ABHD6 is a post-genomically identified serine hydrolase that plays a significant role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), particularly in the brain. By hydrolyzing 2-AG, ABHD6 terminates its signaling. Inhibition of ABHD6 by **KT185** leads to an increase in the concentration of 2-AG, thereby enhancing endocannabinoid signaling.

The following diagram illustrates the role of ABHD6 in the endocannabinoid signaling pathway and the effect of **KT185**.



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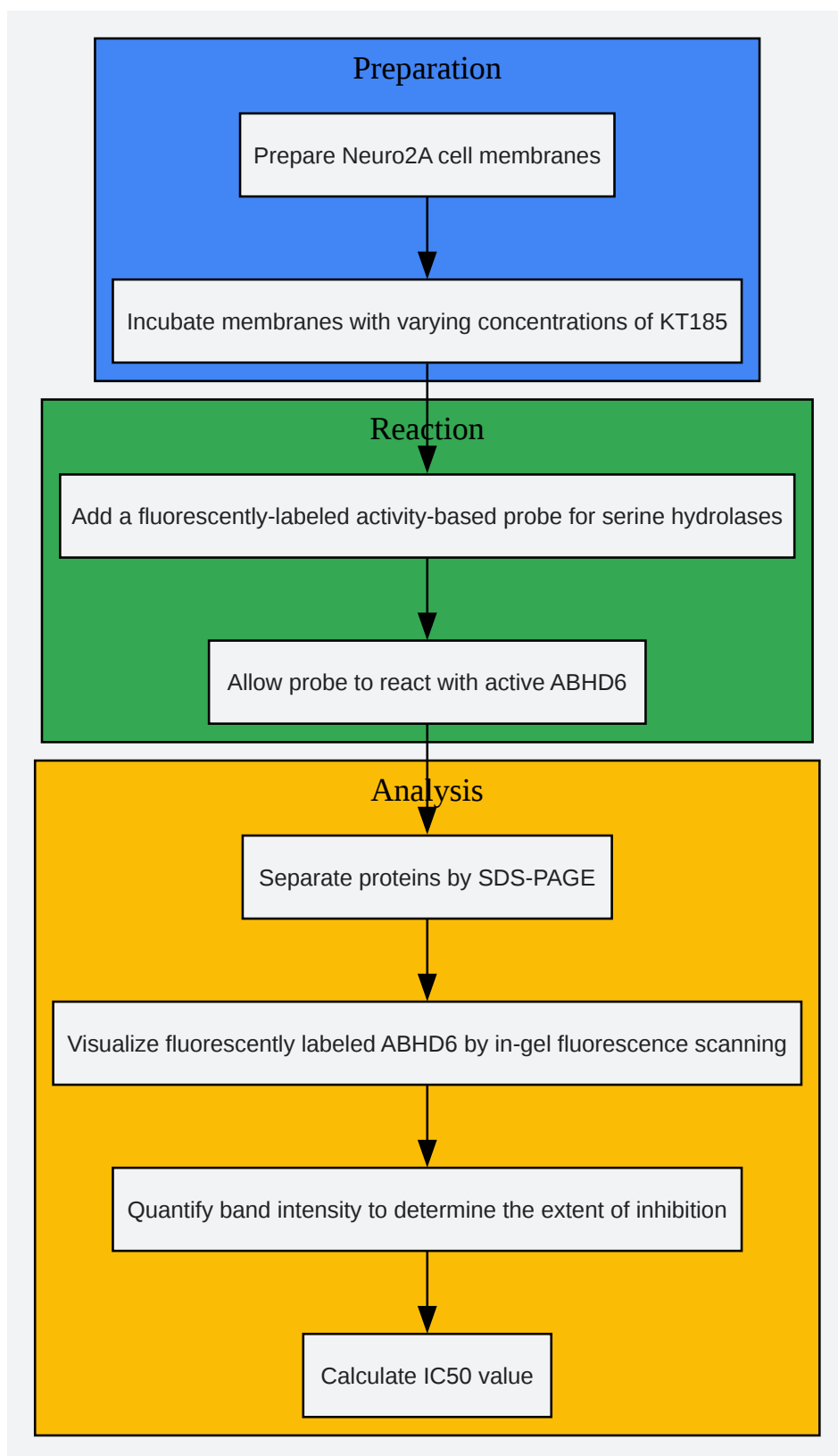
Endocannabinoid signaling pathway and the inhibitory action of **KT185** on ABHD6.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of **KT185** are proprietary to the developing laboratories, this section outlines the general methodologies that would be employed in its characterization, based on the available literature.

In Vitro ABHD6 Inhibition Assay (Competitive Activity-Based Protein Profiling)

This protocol provides a general workflow for assessing the inhibitory potency of **KT185** against ABHD6 in a competitive assay format.



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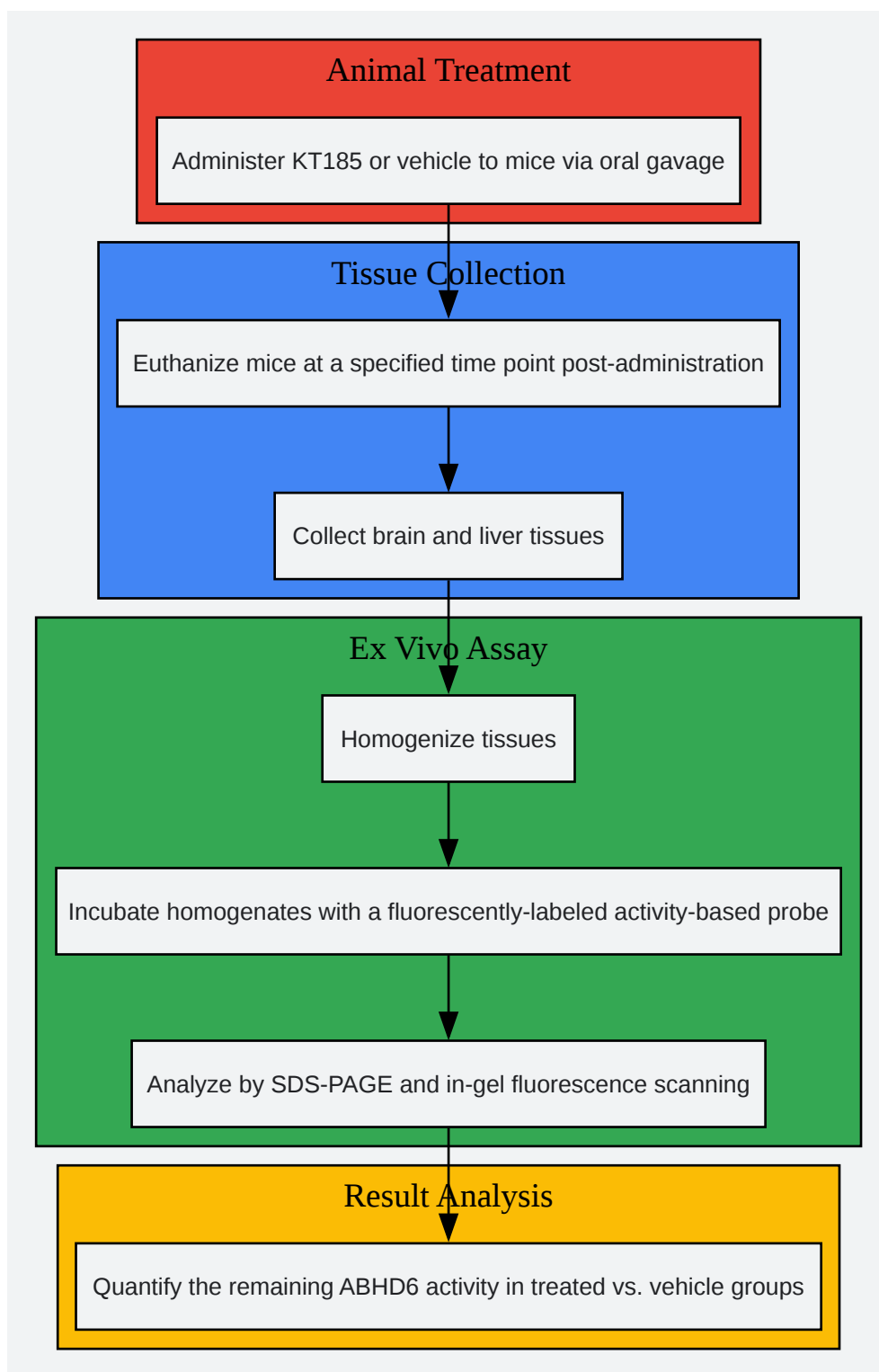
Workflow for determining the IC₅₀ of **KT185** for ABHD6.

Methodology:

- **Membrane Preparation:** Homogenize Neuro2A cells and isolate the membrane fraction by ultracentrifugation.
- **Inhibitor Incubation:** Pre-incubate the membrane preparations with a range of **KT185** concentrations for a specified time to allow for inhibitor binding to ABHD6.
- **Probe Labeling:** Add a fluorescently-labeled activity-based probe that covalently binds to the active site of serine hydrolases, including ABHD6.
- **SDS-PAGE:** Separate the proteins in the membrane preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Fluorescence Scanning:** Visualize the labeled ABHD6 using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to ABHD6 will be inversely proportional to the inhibitory activity of **KT185**.
- **Data Analysis:** Quantify the fluorescence intensity of the ABHD6 bands at different **KT185** concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_{50} value.

In Vivo Assessment of ABHD6 Inhibition in Mice

This protocol outlines a general procedure to evaluate the in vivo efficacy of **KT185** in inhibiting ABHD6 activity in mouse tissues.



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Workflow for in vivo evaluation of **KT185**.

Methodology:

- Dosing: Administer **KT185** orally to a cohort of mice at various doses (e.g., 5, 10, 20, 40 mg/kg). A control group should receive the vehicle solution.
- Tissue Harvest: After a predetermined time, humanely euthanize the mice and rapidly dissect the brain and liver.
- Tissue Processing: Homogenize the tissues in an appropriate buffer.
- Activity-Based Protein Profiling: Treat the tissue homogenates with a fluorescently-labeled serine hydrolase probe to label the active ABHD6 enzymes.
- Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner.
- Quantification: Measure the fluorescence intensity of the band corresponding to ABHD6 in the treated groups relative to the vehicle control group to determine the degree of in vivo target inhibition.

Conclusion

KT185 is a valuable research tool for investigating the physiological and pathophysiological roles of ABHD6 and the endocannabinoid system. Its high potency, selectivity, and in vivo activity make it a suitable compound for a range of preclinical studies. Researchers using **KT185** should carefully consider its off-target effects at higher concentrations and design experiments accordingly. The protocols and data presented in this guide provide a foundation for the effective application of **KT185** in a research setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to KT185 (CAS 1472640-86-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579035#kt185-cas-1472640-86-0-properties]

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